ethyl (1S,2S)-2-[4-[4-(5-chloropyridin-2-yl)sulfanyl-1H-imidazol-5-yl]phenyl]cyclopropane-1-carboxylate
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Description
Ethyl (1S,2S)-2-[4-[4-(5-chloropyridin-2-yl)sulfanyl-1H-imidazol-5-yl]phenyl]cyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C20H18ClN3O2S and its molecular weight is 399.9 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl (1S,2S)-2-[4-[4-(5-chloropyridin-2-yl)sulfanyl-1H-imidazol-5-yl]phenyl]cyclopropane-1-carboxylate, with the CAS number 1242441-48-0, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure
The compound has the following molecular formula: C20H18ClN3O2S, and a molecular weight of 399.9 g/mol. Its structure includes:
- A cyclopropane ring
- An ester group
- A chloropyridine moiety
- An imidazole derivative
These structural components suggest potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties by targeting specific kinases involved in cancer progression. The following table summarizes the findings from various studies regarding its activity against different cancer cell lines.
Study | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
Study 1 | ITK-high Jurkat | 14.8 - 28.8 | High |
Study 1 | BTK-high RAMOS | 12.8 - 34.8 | Moderate |
Study 1 | Non-malignant cells | >50 | Inactive |
In a structure-activity relationship (SAR) study, compounds with similar structures showed significant antiproliferative activity against ITK and BTK cell lines, indicating that the presence of specific functional groups enhances biological activity .
The proposed mechanism of action involves the inhibition of Tec family kinases, particularly interleukin-2-inducible kinase (ITK) and Bruton tyrosine kinase (BTK), which are crucial in hematopoietic malignancies and autoimmune disorders. The compound's efficacy in inhibiting these kinases suggests a pathway for therapeutic intervention in related diseases .
Case Study 1: Antiproliferative Activity
In a controlled study assessing the antiproliferative effects of this compound on cancer cell lines:
- Objective : To evaluate the cytotoxic effects on ITK and BTK high-expressing cell lines.
- Methodology : Cells were treated with varying concentrations of the compound, followed by assessment of cell viability using MTT assays.
- Results : The compound exhibited significant cytotoxicity in ITK-high Jurkat cells with an IC50 value of approximately 14.8 µM, while showing moderate activity in BTK-high RAMOS cells.
This study highlights the potential use of this compound as a targeted therapy in cancers characterized by overactive ITK and BTK signaling pathways.
Properties
Molecular Formula |
C20H18ClN3O2S |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
ethyl (1S,2S)-2-[4-[4-(5-chloropyridin-2-yl)sulfanyl-1H-imidazol-5-yl]phenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H18ClN3O2S/c1-2-26-20(25)16-9-15(16)12-3-5-13(6-4-12)18-19(24-11-23-18)27-17-8-7-14(21)10-22-17/h3-8,10-11,15-16H,2,9H2,1H3,(H,23,24)/t15-,16+/m1/s1 |
InChI Key |
XRRJGDIDYWFBOR-CVEARBPZSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)C3=C(N=CN3)SC4=NC=C(C=C4)Cl |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)C3=C(N=CN3)SC4=NC=C(C=C4)Cl |
Origin of Product |
United States |
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